Methyl 4,4,4-trifluoro-3-oxobutanoate
Overview
Description
Methyl 4,4,4-trifluoro-3-oxobutanoate is an organic compound with the molecular formula C5H5F3O3. It is a methyl ester derivative of trifluoroacetoacetic acid. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Methyl 4,4,4-trifluoro-3-oxobutanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: It acts as an intermediate in the synthesis of pharmaceuticals, particularly those involving fluorinated compounds.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Safety and Hazards
“Methyl 4,4,4-trifluoro-3-oxobutanoate” is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluoro-3-oxobutanoate can be synthesized through the esterification of 4,4,4-trifluoro-3-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with methanol and a strong acid such as sulfuric acid or hydrochloric acid to yield the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to yield alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Trifluoroalcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Mechanism of Action
The mechanism of action of methyl 4,4,4-trifluoro-3-oxobutanoate involves its ability to participate in various chemical reactions due to the presence of the trifluoromethyl group and the ester functionality. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The ester group can undergo hydrolysis, oxidation, and reduction, allowing for the formation of a wide range of derivatives .
Comparison with Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4,4,4-trifluoroacetoacetate: Another closely related compound with similar reactivity and applications.
Uniqueness: Methyl 4,4,4-trifluoro-3-oxobutanoate is unique due to its specific ester group, which influences its reactivity and solubility properties. The presence of the trifluoromethyl group also imparts unique electronic properties, making it a valuable intermediate in the synthesis of fluorinated compounds .
Properties
IUPAC Name |
methyl 4,4,4-trifluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O3/c1-11-4(10)2-3(9)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMUBWWZTSZGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001003613 | |
Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83643-84-9 | |
Record name | Methyl 4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001003613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4,4,4-trifluoroacetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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